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Compound Name: C.I. Direct Red 16

Cat. No.: B12363519 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle
The Sirius Red microplate assay is a quantitative colorimetric method for measuring the total

amount of soluble collagen in various biological samples, including cell culture media, tissue

homogenates, and other biological fluids. The assay's principle is based on the specific binding

of the Sirius Red dye to the [Gly-X-Y]n helical structure characteristic of fibrillar collagens

(types I to V).[1][2]

Under acidic conditions, the sulfonic acid groups of the Sirius Red dye molecules align with the

basic amino acid residues of collagen, forming a stable collagen-dye complex.[3] Unbound dye

is washed away, and the remaining bound dye is then eluted using an alkaline solution. The

intensity of the eluted color, which is directly proportional to the amount of collagen in the

sample, is measured using a microplate spectrophotometer at a wavelength between 510 and

560 nm. This method is highly valued for its simplicity, sensitivity, and rapid execution, making it

a powerful tool for research in fibrosis, tissue engineering, and extracellular matrix (ECM)

remodeling.[4][5]

Applications
Fibrosis Research: Quantifying collagen deposition in studies of cardiac, pulmonary, hepatic,

and renal fibrosis.[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12363519?utm_src=pdf-interest
https://www.chondrex.com/documents/9062.pdf
https://www.chondrex.com/documents/9062P-Sirius-Red-Plate-Kit.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8504258/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10744033/
https://www.researchgate.net/publication/376500890_Optimization_of_Sirius_Red-Based_Microplate_Assay_to_Investigate_Collagen_Production_In_Vitro
https://pmc.ncbi.nlm.nih.gov/articles/PMC10744033/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Discovery: Screening for anti-fibrotic compounds that modulate collagen production by

cells.[6]

Tissue Engineering: Assessing the collagen content of engineered tissues and biomaterials.

Cell Biology: Studying the effects of growth factors, cytokines, or other stimuli on collagen

synthesis and secretion by cultured cells.

Experimental Protocols
This section provides a detailed methodology for quantifying soluble collagen. It is

recommended to run all standards and samples in duplicate or triplicate for accuracy.[2]

Required Materials
Reagents:

Sirius Red Staining Solution (e.g., 0.1% Direct Red 80 in 1-3% acetic acid).[4]

Collagen Standard (e.g., 0.5 mg/mL Bovine Type I Collagen in 0.05M acetic acid).[1]

Dilution Buffer (e.g., 0.05M Acetic Acid).[1]

Washing Solution (e.g., 0.1 M HCl or acidified water).[4]

Elution/Extraction Buffer (e.g., 0.1 M NaOH).[4]

(Optional) Concentrating Solution for samples with low collagen content.[1]

Equipment:

Microplate spectrophotometer (capable of reading at 510-560 nm).

Microcentrifuge.

96-well microplates (V-bottom plates for precipitation steps and flat-bottom plates for

absorbance reading).[7]

Multichannel pipette.
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Vortex mixer.

Reagent Preparation
1X Acetic Acid (0.05M): Prepare by diluting a stock solution (e.g., 10X 0.5M Acetic Acid) with

purified distilled water.[1]

Collagen Standards: Prepare a fresh serial dilution of the collagen standard using 0.05M

acetic acid as the diluent.

Working Solutions: Allow all buffers and solutions to warm to room temperature before use.

[2]

Standard Curve Preparation
Prepare a set of collagen standards by performing a serial dilution of a known collagen stock

solution. A typical standard curve ranges from 8 µg/mL to 500 µg/mL.[1]
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Standard ID
Concentration
(µg/mL)

Volume of
Stock/Previous
Standard

Volume of 0.05M
Acetic Acid

S7 500
250 µL (of 0.5 mg/mL

Stock)
250 µL

S6 250 250 µL of S7 250 µL

S5 125 250 µL of S6 250 µL

S4 63 250 µL of S5 250 µL

S3 31.5 250 µL of S4 250 µL

S2 16 250 µL of S3 250 µL

S1 8 250 µL of S2 250 µL

BLANK 0 0 µL 250 µL

Table 1: Example of a

serial dilution protocol

for generating a

collagen standard

curve.[1]

Sample Preparation
General Samples: Samples such as tissue homogenates must be fully solubilized in 0.05M

acetic acid. If the collagen concentration is unknown, it is advisable to prepare several

dilutions.[1]

Cell Culture Media: The concentration of collagen in cell culture media is often low.[1] A

concentration step may be required.

Take 1 mL of cell culture medium.

Add 250 µL of a concentrating solution and vortex.

Incubate at 4°C for 16-24 hours.[2]
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Centrifuge at 10,000 rpm for 3-5 minutes to pellet the collagen.

Carefully discard the supernatant.

Re-dissolve the pellet in a known volume (e.g., 100 µL) of 0.05M acetic acid. Remember

to account for this concentration factor in the final calculation.[2]

Note on Serum: Samples containing high concentrations of serum can lead to elevated

background readings. It is recommended to use a serum-free medium or reduce the serum

concentration to less than 5%.[2][6]

Assay Workflow and Visualization
The overall workflow involves preparing the samples and standards, precipitating the collagen

with Sirius Red dye, washing away the excess dye, eluting the bound dye, and finally reading

the absorbance to quantify the collagen.

// Edges edge [color="#202124", arrowhead="normal", penwidth=1.5]; standard_prep ->

add_samples [lhead=cluster_reaction, style=invis]; sample_prep -> add_samples

[lhead=cluster_reaction, style=invis]; {standard_prep, sample_prep} -> add_samples

[style=solid]; add_samples -> add_dye; add_dye -> centrifuge1; centrifuge1 -> wash

[lhead=cluster_wash]; wash -> centrifuge2; centrifuge2 -> elute; elute -> transfer

[lhead=cluster_analysis]; transfer -> read_od; read_od -> calculate; }

Figure 1: General workflow for the microplate-based Sirius Red soluble collagen assay.

Detailed Assay Protocol
Add Standards and Samples: To a V-bottom 96-well microplate, add 50 µL of the blank,

diluted standards, and prepared samples in duplicate.[7]

Staining: Add 250 µL of the Sirius Red Solution to each well. Mix by pipetting up and down

several times.[7]

Incubation: Seal the plate and incubate at room temperature for 20-30 minutes.[4][7]

First Centrifugation: Centrifuge the plate at 3,000 rpm (~1,500 x g) for 10 minutes to pellet

the collagen-dye complex.[7]
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First Wash: Remove the plate sealer. Carefully aspirate and discard the supernatant without

disturbing the pellet.

Second Wash: Add 250 µL of Washing Solution to each well.

Second Centrifugation: Reseal the plate and centrifuge again at 3,000 rpm for 10 minutes.

Elution: Remove the plate sealer and carefully aspirate the supernatant. Add 250 µL of

Elution Buffer to each well. Mix thoroughly by pipetting to ensure the pellet is completely

dissolved.

Transfer: Transfer 200 µL from each well of the V-bottom plate to a new flat-bottom 96-well

plate for reading.[1]

Read Absorbance: Measure the optical density (OD) at a wavelength between 510-550 nm

using a microplate reader.[1]

Data Presentation and Analysis
Example Data
The following table shows representative data from a typical collagen standard curve.
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Concentration (µg/mL) Avg. OD at 540 nm
Corrected OD (Avg. OD -
Blank OD)

0 (Blank) 0.052 0.000

8 0.125 0.073

16 0.201 0.149

31.5 0.345 0.293

63 0.610 0.558

125 1.055 1.003

250 1.680 1.628

500 2.250 2.198

Table 2: Example standard

curve data. OD values are

illustrative.

Calculation of Results
Average Duplicates: Calculate the average OD for each standard and sample.

Subtract Blank: Subtract the average OD of the blank from the average OD of all standards

and samples to get the corrected OD.[7]

Generate Standard Curve: Plot the corrected OD values (Y-axis) against the corresponding

collagen concentrations (X-axis).

Determine Sample Concentration: Use the equation of the line from a linear regression

analysis of the standard curve to calculate the collagen concentration in your samples.[7]

Apply Dilution Factor: Multiply the calculated concentration by any dilution or concentration

factors used during sample preparation to obtain the final collagen concentration in the

original sample.[2]
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Troubleshooting and Optimization
High Background: This can be caused by high serum content in samples or insufficient

washing. Ensure serum levels are low and washing steps are performed carefully but

thoroughly.[2][5]

Low Signal: This may indicate very low collagen concentrations in the sample, requiring a

sample concentration step.[1] Heat-denatured collagen also has a lower affinity for Sirius

Red, so avoid excessive heating during sample preparation.[7]

Assay Variability: Ensure all reagents are at room temperature and that the pellet is

completely dissolved in the elution buffer before reading the absorbance.[2] Inconsistent

pipetting can also lead to variability.

Optimization: The incubation times, centrifugation speeds, and solution concentrations can

be optimized for specific cell types or sample matrices to improve linearity and sensitivity.[4]

[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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